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Milciclib Maleate Application Notes

Basic Drug Profile

Milciclib maleate (DB16232) is a small molecule inhibitor of multiple cyclin-dependent kinases (CDKs)
and Tropomyosin Receptor Kinase A (TRKA) [1] [2] [3]. Its primary mechanism involves inhibiting
CDK2/cyclin A complex, inducing cell cycle arrest, and modulating DNA replication and cell signaling [1]
[2] [3].

Clinical Administration Protocols

The following table summarizes the established clinical dosing regimens for milciclib, which have

demonstrated manageable safety profiles in clinical trials [4] [2] [5].

Regimen Recommended . Cycle o
Dosing Schedule ) Key Clinical Context

Type Dosage Duration

Monotherapy 150 mg/day [2] [5] 7 days on 2-week Used in Phase Il trials
treatment, followed cycles [2] for HCC and thymic
by 7 days off [2] [5] [5] cancers; well-tolerated

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s548113?utm_src=pdf-body
https://www.smolecule.com/products/s548113?utm_src=pdf-interest
https://www.smolecule.com/products/s548113?utm_src=pdf-body
https://www.smolecule.com/products/s548113?utm_src=pdf-body
https://go.drugbank.com/drugs/DB16232
https://www.sciencedirect.com/topics/medicine-and-dentistry/milciclib
https://www.selleckchem.com/products/pha-848125.html
https://go.drugbank.com/drugs/DB16232
https://www.sciencedirect.com/topics/medicine-and-dentistry/milciclib
https://www.selleckchem.com/products/pha-848125.html
https://pubmed.ncbi.nlm.nih.gov/28424962/
https://www.sciencedirect.com/topics/medicine-and-dentistry/milciclib
https://www.tizianalifesciences.com/drug-pipeline/milciclib-tzls-201/
https://www.sciencedirect.com/topics/medicine-and-dentistry/milciclib
https://www.tizianalifesciences.com/drug-pipeline/milciclib-tzls-201/
https://www.sciencedirect.com/topics/medicine-and-dentistry/milciclib
https://www.tizianalifesciences.com/drug-pipeline/milciclib-tzls-201/
https://www.sciencedirect.com/topics/medicine-and-dentistry/milciclib
https://www.tizianalifesciences.com/drug-pipeline/milciclib-tzls-201/
https://www.smolecule.com/products/s548113?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Regimen Recommended . Cycle .
Dosing Schedule . Key Clinical Context
Type Dosage Duration
with manageable
toxicities [2] [5].
Combination 80 mg/m?/day Milciclib: orally, 7 4-week Phase | trial in refractory
Therapy (Milciclib) + 1000 days on/7 days off. cycles [4] solid tumors;
mg/m2/day Gemcitabine: IV on recommended Phase Il
(Gemcitabine) [4] Days 1, 8, 15 [4] dose with encouraging

clinical benefit [4].

Supporting Experimental Protocols

1. In Vitro Cell Viability and ICso Determination This protocol is used to assess the direct anti-

proliferative effects of milciclib and is foundational for pre-clinical studies [6].

¢ Cell Lines: Human colorectal cancer cells (e.g., HCT116, RKO); other lines like A2780 (ovarian
cancer) have also been used [3] [6].
e Procedure:

(o]

[e]

Seed cells in 96-well plates at a density of 3,000 cells per well and allow to adhere overnight.
Treat cells with a range of milciclib concentrations (e.g., dissolved in DMSO, final concentration
not exceeding 0.1%) for 72 hours.

Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for several hours.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the percentage of cell viability and determine the ICso value (e.g., 0.275 uM for
HCT116, 0.403 uM for RKO) [6].

2. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the antitumor activity of milciclib

in vivo [3].

¢ Animal Models: Mice bearing human xenografts (e.g., A2780 ovarian carcinoma) [3].

¢ Formulation: Milciclib is administered orally [3].

e Dosage and Schedule: 40 mg/kg, administered twice daily for 10 consecutive days [3].

o Efficacy Evaluation: Monitor and calculate tumor volume over time to determine tumor growth
inhibition [3].
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Analytical Method for Milciclib Quantification

A validated LC-MS/MS method for quantifying milciclib in various biomatrices is available [7].

e Sample Matrices: Human and mouse plasma; homogenates of mouse brain, kidney, liver, small
intestine, and spleen [7].
e Sample Pre-treatment: Simple protein precipitation using acetonitrile [7].
e Chromatography:
o Column: C18 analytical column.

o Mobile Phase: Gradient elution using 10 mM ammonium bicarbonate in water and 10 mM
ammonium bicarbonate in a water-methanol mixture (1:9, v/v) [7].
e Detection: Tandem Mass Spectrometry [7].
e Linearity: The assay is linear in the concentration range of 1-1000 ng/mL [7].

¢ Stability Note: Milciclib can be unstable in some matrices at room temperature; it is recommended to
keep samples at -70°C and minimize processing time [7].

Pharmacokinetic and Mechanistic Insights

Parameter

Details

Targets (ICso)

Half-life (t1/2)

Time to Cmax
(tmax)

Key Transporter
Effects

CYP Metabolism

CDK2/Cyclin A (45 nM); TRKA (53 nM); also inhibits CDK4, CDK5, CDK7 at
higher concentrations [3].

~33 hours in patients [4] [8].

2-4 hours after oral administration [8].

Plasma exposure largely unaffected by ABCB1/ABCG2 efflux transporters, but
these transporters cooperatively limit its brain penetration [8].

Partially metabolized by CYP3A4 (~15% contribution in vitro) [8].

The following diagram illustrates the primary mechanism of action of milciclib and its role in enhancing

radiotherapy, integrating key concepts from the search results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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